molecular formula C14H15N3O B5872363 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide

2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide

Cat. No. B5872363
M. Wt: 241.29 g/mol
InChI Key: NIEPTAIARSVGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide, also known as CYC116, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is a potent inhibitor of Aurora kinases, which are a family of serine/threonine kinases that play a critical role in cell division. Aurora kinases are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has been shown to inhibit the activity of Aurora A and B kinases, leading to mitotic defects and cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is its potency and specificity for Aurora kinases. This makes it a valuable tool for studying the role of Aurora kinases in cell division and cancer. However, one of the limitations of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is its solubility, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent and selective Aurora kinase inhibitors. Another area of interest is the combination of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, there is a need for further studies to explore the potential anti-inflammatory effects of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide and its potential therapeutic applications in inflammatory diseases.
Conclusion:
In conclusion, 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its potency and specificity for Aurora kinases make it a valuable tool for studying the role of Aurora kinases in cell division and cancer. Additionally, its potential anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases. Further studies are needed to explore the full potential of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide and its future applications in medicine.

Synthesis Methods

The synthesis of 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 6-cyanoindole with isopropylamine to form the intermediate 6-cyano-1H-indol-1-yl)-N-isopropylamine. This intermediate is then reacted with acetyl chloride to form the final product, 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide.

Scientific Research Applications

2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(6-cyano-1H-indol-1-yl)-N-isopropylacetamide has also been shown to have synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

2-(6-cyanoindol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(2)16-14(18)9-17-6-5-12-4-3-11(8-15)7-13(12)17/h3-7,10H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEPTAIARSVGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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